molecular formula C10H15N3 B1491661 6-ethyl-1-isopropyl-1H-imidazo[1,2-b]pyrazole CAS No. 2098141-14-9

6-ethyl-1-isopropyl-1H-imidazo[1,2-b]pyrazole

Cat. No.: B1491661
CAS No.: 2098141-14-9
M. Wt: 177.25 g/mol
InChI Key: WBBZEFDIOVHDIK-UHFFFAOYSA-N
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Description

6-Ethyl-1-isopropyl-1H-imidazo[1,2-b]pyrazole is a heterocyclic organic compound belonging to the imidazo[1,2-b]pyrazole class This compound features a fused ring structure containing nitrogen atoms, which are crucial for its chemical reactivity and biological activity

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 6-ethyl-1-isopropyl-1H-imidazo[1,2-b]pyrazole typically involves multi-step organic reactions. One common approach is the cyclization of appropriate precursors, such as 1H-imidazo[1,2-b]pyrazole derivatives, using reagents like ethyl iodide and isopropyl bromide under controlled conditions. The reaction conditions often require the use of a strong base, such as potassium tert-butoxide, and a suitable solvent, like dimethylformamide (DMF), to facilitate the formation of the desired product.

Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale reactions with optimized conditions to ensure high yield and purity. Continuous flow chemistry and automated synthesis platforms can be employed to enhance efficiency and scalability. Additionally, purification techniques such as recrystallization or column chromatography are used to obtain the final product in its pure form.

Chemical Reactions Analysis

Types of Reactions: 6-Ethyl-1-isopropyl-1H-imidazo[1,2-b]pyrazole can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

  • Oxidation: Reagents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) can be used to oxidize the compound.

  • Reduction: Common reducing agents include lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄).

  • Substitution: Electrophilic substitution reactions can be carried out using reagents such as bromine (Br₂) or iodine (I₂).

Major Products Formed:

  • Oxidation: The oxidation of the compound can lead to the formation of carboxylic acids or ketones.

  • Reduction: Reduction reactions typically result in the formation of alcohols or amines.

  • Substitution: Substitution reactions can produce various halogenated derivatives of the compound.

Scientific Research Applications

Chemistry: In chemistry, 6-ethyl-1-isopropyl-1H-imidazo[1,2-b]pyrazole is used as a building block for the synthesis of more complex molecules. Its reactivity makes it a valuable intermediate in the construction of pharmaceuticals, agrochemicals, and other functional materials.

Biology: The biological applications of this compound are vast. It has been studied for its potential as an antimicrobial agent, exhibiting activity against various bacterial and fungal strains. Additionally, it has shown promise in modulating biological pathways, making it a candidate for drug development.

Medicine: In the medical field, this compound is being explored for its therapeutic potential. It has been investigated for its anti-inflammatory, analgesic, and antipyretic properties. Its ability to interact with specific molecular targets suggests its use in the treatment of various diseases.

Industry: Industrially, this compound is utilized in the production of specialty chemicals and advanced materials. Its unique chemical properties make it suitable for applications in coatings, adhesives, and other industrial products.

Comparison with Similar Compounds

  • Imidazo[1,2-b]pyrazole derivatives: These compounds share a similar core structure but differ in their substituents and functional groups.

  • Other heterocyclic compounds: Compounds like pyrazoles, imidazoles, and triazoles also exhibit similar reactivity and biological activity.

Uniqueness: 6-Ethyl-1-isopropyl-1H-imidazo[1,2-b]pyrazole stands out due to its specific substituents, which confer unique chemical and biological properties

Properties

IUPAC Name

6-ethyl-1-propan-2-ylimidazo[1,2-b]pyrazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H15N3/c1-4-9-7-10-12(8(2)3)5-6-13(10)11-9/h5-8H,4H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WBBZEFDIOVHDIK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=NN2C=CN(C2=C1)C(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H15N3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

177.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
6-ethyl-1-isopropyl-1H-imidazo[1,2-b]pyrazole
Reactant of Route 2
6-ethyl-1-isopropyl-1H-imidazo[1,2-b]pyrazole
Reactant of Route 3
6-ethyl-1-isopropyl-1H-imidazo[1,2-b]pyrazole
Reactant of Route 4
Reactant of Route 4
6-ethyl-1-isopropyl-1H-imidazo[1,2-b]pyrazole
Reactant of Route 5
6-ethyl-1-isopropyl-1H-imidazo[1,2-b]pyrazole
Reactant of Route 6
6-ethyl-1-isopropyl-1H-imidazo[1,2-b]pyrazole

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